N5-phenylpyridine-2,5-diamine hydrochloride
Description
N2-Phenylpyridine-2,5-diamine hydrochloride (CAS 26878-30-8), also referred to as 5-amino-2-(phenylamino)pyridine hydrochloride, is a pyridine derivative with two amine substituents at positions 2 and 5 of the aromatic ring. The phenyl group is attached to the nitrogen of the amine at position 2 (denoted as N2), forming a secondary amine. Its molecular formula is C11H11N3·HCl (molecular weight: ~221.69 g/mol). This compound is commonly utilized as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules due to its ability to participate in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
5-N-phenylpyridine-2,5-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9;/h1-8,14H,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRARUWFVPWZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CN=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-phenylpyridine-2,5-diamine hydrochloride typically involves the reaction of pyridine derivatives with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N5-phenylpyridine-2,5-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N5-phenylpyridine-2,5-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N5-phenylpyridine-2,5-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Structural Analogs
Functional and Pharmacological Differences
N5-(3-Methoxyphenyl): The methoxy group enhances electron density, possibly altering metabolic stability and CNS permeability . Hydroxyl and Pivalamide Groups: Increase hydrogen-bonding capacity and metabolic resistance, respectively, making such derivatives suitable for prodrug designs .
Substitution at N5 (e.g., 3-methoxyphenyl) may redirect biological activity toward neurological targets, as methoxy groups are common in blood-brain barrier-penetrant drugs .
Synthetic Utility :
- N2-phenyl derivatives are often preferred in kinase inhibitor synthesis due to their planar aromatic structure, whereas methyl-substituted variants serve as cost-effective intermediates for exploratory chemistry .
Biological Activity
N5-phenylpyridine-2,5-diamine hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and applications in various fields.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 225.69 g/mol. The compound features a pyridine ring substituted with both an amino group and a phenyl group, which contributes to its reactivity and potential biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and protein interactions. The compound's mechanism of action involves binding to specific molecular targets, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition of enzyme function or alteration of cellular signaling pathways.
Table 1: Biological Activities of this compound
Synthesis Methods
Several methods exist for synthesizing this compound. These include:
-
Chemical Reactions :
- Oxidation : The compound can be oxidized to form quinones or other derivatives.
- Reduction : It can be reduced to generate amine derivatives.
- Substitution : Nucleophilic substitution reactions can occur at the amino groups.
-
Common Reagents :
- Oxidizing Agents : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
- Reducing Agents : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits the activity of specific enzymes involved in metabolic pathways. The compound's binding affinity was measured using kinetic assays, revealing significant inhibition at low micromolar concentrations.
Case Study 2: Antimicrobial Activity
In vitro studies evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited bactericidal activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparison with Similar Compounds
This compound shares structural similarities with other compounds but stands out due to its unique substitution pattern on the pyridine ring. Here’s a comparison with notable analogs:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N5,N5-Dimethylpyridine-2,5-diamine | C7H11N3 | Dimethyl substitutions affecting polarity |
| 2-Amino-3-pyridinamine | C6H7N3 | Lacks phenyl group; simpler structure |
| 4-Aminopyridine | C5H7N3 | Different reactivity due to position |
This compound's dual amino functionality combined with the aromatic phenyl group provides unique pathways for synthesis and biological activity not found in simpler analogs .
Q & A
Q. What mechanistic insights explain its role in solid-state catalytic reactions?
- Methodology : Use DFT calculations (Gaussian 09) to model transition states in Cu-catalyzed benzimidazole synthesis. Validate with kinetic studies (Arrhenius plots) and in situ DRIFTS to identify surface intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
